molecular formula C11H21Cl B13151075 (1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane

(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane

Cat. No.: B13151075
M. Wt: 188.74 g/mol
InChI Key: KXUNOSDYKCSEHD-UHFFFAOYSA-N
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Description

(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane is an organic compound with the molecular formula C11H21Cl. It is a chlorinated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-chloro-3,3-dimethylbutan-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclopentane. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the cyclopentane ring or the butyl side chain, leading to the formation of alcohols, ketones, or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of alcohols, amines, or ethers.

    Reduction: Formation of 3,3-dimethylbutan-2-ylcyclopentane.

    Oxidation: Formation of cyclopentanone, 3,3-dimethylbutanoic acid, or other oxidized derivatives.

Scientific Research Applications

(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: Potential use in the development of pharmaceuticals and as a model compound in drug metabolism studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3,3-dimethylbutane: A simpler analog without the cyclopentane ring.

    Cyclopentyl chloride: Lacks the 3,3-dimethylbutan-2-yl group.

    3,3-Dimethylbutan-2-ylcyclopentane: Lacks the chlorine atom.

Uniqueness

(1-Chloro-3,3-dimethylbutan-2-YL)cyclopentane is unique due to the presence of both a cyclopentane ring and a chlorinated butyl side chain. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

(1-chloro-3,3-dimethylbutan-2-yl)cyclopentane

InChI

InChI=1S/C11H21Cl/c1-11(2,3)10(8-12)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3

InChI Key

KXUNOSDYKCSEHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCl)C1CCCC1

Origin of Product

United States

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